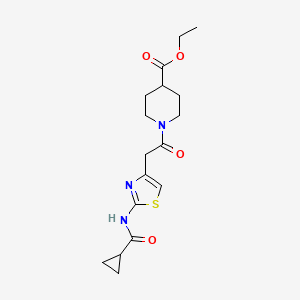

Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted at position 1 with an acetyl-linked thiazole moiety. The thiazole ring is further functionalized at position 2 with a cyclopropanecarboxamido group, while position 4 of the piperidine bears an ethyl carboxylate ester. The ethyl carboxylate group may enhance solubility or act as a prodrug feature for improved bioavailability .

Properties

IUPAC Name |

ethyl 1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-2-24-16(23)12-5-7-20(8-6-12)14(21)9-13-10-25-17(18-13)19-15(22)11-3-4-11/h10-12H,2-9H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSZFWSIRXCSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents on the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The physico-chemical properties of thiazole derivatives suggest that they may have good bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analog, ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9), shares the piperidine-ethyl carboxylate backbone but differs in substituents. Key comparisons include:

Key Differences :

- The target compound’s cyclopropanecarboxamido group introduces polarity and hydrogen-bonding capacity, reducing lipophilicity (lower XLogP3) compared to the chloro-substituted analog.

Pharmacological Implications

- Electron Effects : The chloro group in the analog is electron-withdrawing, which may influence reactivity or metabolic stability. In contrast, the cyclopropanecarboxamido group provides a balance of electron-withdrawing (amide) and electron-donating (cyclopropane) effects, possibly improving metabolic resistance .

- Binding Interactions: The amide in the target compound could form hydrogen bonds with biological targets (e.g., kinase ATP-binding pockets), whereas the chloro analog’s hydrophobic substituent may favor nonpolar interactions.

- The cyclopropane moiety in the target compound might mitigate such risks .

Comparison with Other Analogs ()

Additional compounds from highlight further structural diversity:

- Sulfonyl-containing analogs (e.g., 2,3-dichloro-4-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]phenyl ethyl sulfone): Sulfonyl groups increase acidity and polarity, contrasting with the target compound’s amide-based polarity. These groups are often used to enhance solubility or modulate enzyme inhibition .

- The target compound’s cyclopropane amide may offer a broader interaction profile for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.